molecular formula C9H19NO2S B3059364 Piperidine, 1-[2-(ethylsulfonyl)ethyl]- CAS No. 98957-09-6

Piperidine, 1-[2-(ethylsulfonyl)ethyl]-

Cat. No. B3059364
M. Wt: 205.32 g/mol
InChI Key: XXWMLROCVKLNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05348964

Procedure details

Mix 2-chloroethyl ethyl sulfone (1.2 g, 7.66 mmol) and piperidine (2 mL, 20 mmol). Stir at room temperature for 2 hours. Treat with 5N sodium hydroxide, extract with ethyl acetate (3×50 mL) and dry (MgSO4). Concentrate in vacuo to yield 1.3 g yellow oil which crystallizes. Purify by silica gel chromatography (ethyl acetate) to yield 550 mg (35%) of the title compound as a clear oil which crystallizes; mp 45°-47° C.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([CH2:6][CH2:7]Cl)(=[O:5])=[O:4])[CH3:2].[NH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[OH-].[Na+]>>[CH2:1]([S:3]([CH2:6][CH2:7][N:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)(=[O:5])=[O:4])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)S(=O)(=O)CCCl
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)S(=O)(=O)CCN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.